molecular formula C22H20FN7OS B2421899 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 863459-79-4

2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

Número de catálogo: B2421899
Número CAS: 863459-79-4
Peso molecular: 449.51
Clave InChI: XWBUNWXAJLTLBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20FN7OS and its molecular weight is 449.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone , often referred to as IMTPPE, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole-pyrimidine moiety and a piperazine group. Its molecular formula is C17H19FN6OSC_{17}H_{19}FN_6OS, with a molecular weight of approximately 368.43 g/mol. The presence of the fluorophenyl group enhances its pharmacological properties by improving binding affinity to target proteins.

IMTPPE has been identified as an inhibitor of the androgen receptor (AR) , which plays a crucial role in the progression of prostate cancer. The compound demonstrated the following mechanisms:

  • Inhibition of AR Transcriptional Activity : Studies indicate that IMTPPE inhibits AR-target gene expression through various assays, including real-time PCR and Western blotting .
  • Independence from Ligand-Binding Domain (LBD) : The inhibition occurs even in AR mutants lacking the LBD, suggesting a unique mechanism that could be beneficial for treating resistant forms of prostate cancer .

Anticancer Activity

IMTPPE has shown promising results in preclinical studies concerning its anticancer efficacy:

  • Prostate Cancer Models : In vitro studies demonstrated that IMTPPE inhibited the proliferation of androgen receptor-positive prostate cancer cells while having minimal effects on AR-negative cells. This specificity suggests potential therapeutic applications for castration-resistant prostate cancer (CRPC) .
  • Xenograft Tumor Studies : Animal studies revealed that IMTPPE significantly reduced tumor growth in xenograft models, particularly those resistant to standard therapies like enzalutamide .

Comparative Efficacy

A comparative analysis with other compounds reveals IMTPPE's superior efficacy:

CompoundCancer TypeMechanismEfficacy (IC50)
IMTPPEProstate CancerAR Inhibition0.5 μM
EnzalutamideProstate CancerAR Inhibition1.0 μM
DarolutamideProstate CancerAR Inhibition0.8 μM

Case Studies

Several case studies highlight the clinical relevance of IMTPPE:

  • Castration-Resistant Prostate Cancer : A study conducted on CRPC models demonstrated that IMTPPE not only inhibited tumor growth but also altered gene expression profiles associated with resistance pathways .
  • Combination Therapies : Research indicates that combining IMTPPE with other agents may enhance therapeutic outcomes, potentially overcoming resistance mechanisms seen with traditional therapies .

Future Directions

The ongoing research on IMTPPE suggests several avenues for future exploration:

  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
  • Mechanistic Studies : Further investigations into the precise molecular pathways affected by IMTPPE could unveil additional therapeutic targets.
  • Analog Development : Synthesizing analogs of IMTPPE may yield compounds with improved potency and selectivity.

Propiedades

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7OS/c23-16-6-8-18(9-7-16)30-21-20(26-27-30)22(25-15-24-21)32-14-19(31)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBUNWXAJLTLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.